Cas no 1792233-88-5 (5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine)

5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine
- EN300-1113292
- 5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine
- 1792233-88-5
-
- インチ: 1S/C11H20N4/c1-10-11(12)9-13-15(10)8-7-14-5-3-2-4-6-14/h9H,2-8,12H2,1H3
- InChIKey: GIQPNVJPEXPYGZ-UHFFFAOYSA-N
- ほほえんだ: N1(CCN2C(C)=C(C=N2)N)CCCCC1
計算された属性
- せいみつぶんしりょう: 208.16879665g/mol
- どういたいしつりょう: 208.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1113292-0.1g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1113292-1.0g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 1g |
$1500.0 | 2023-05-27 | ||
Enamine | EN300-1113292-0.05g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1113292-1g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1113292-5g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1113292-5.0g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 5g |
$4349.0 | 2023-05-27 | ||
Enamine | EN300-1113292-0.25g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1113292-10.0g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 10g |
$6450.0 | 2023-05-27 | ||
Enamine | EN300-1113292-0.5g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1113292-2.5g |
5-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine |
1792233-88-5 | 95% | 2.5g |
$2071.0 | 2023-10-27 |
5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amine 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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8. Caper tea
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
5-methyl-1-2-(piperidin-1-yl)ethyl-1H-pyrazol-4-amineに関する追加情報
5-Methyl-1-(2-piperidin-1-yl)ethyl-1H-pyrazol-4-amine: A Comprehensive Overview
5-Methyl-1-(2-piperidin-1-yl)ethyl-1H-pyrazol-4-amine, also known by its CAS registry number 1792233885, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyrazole ring substituted with a methyl group at position 5 and a piperidine-derived ethyl group at position 1, making it a unique member of the pyrazole family.
The synthesis of 5-methyl-1-(2-piperidin-1-y l)ethylpyrazol4amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis of this compound, improving both yield and purity. For instance, studies have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. These developments highlight the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.
From a pharmacological perspective, 5-methylpyrazol4amine derivatives have demonstrated promising activity in various biological assays. Recent research has focused on evaluating the compound's potential as an anti-inflammatory agent, particularly in models of chronic inflammation. Studies conducted in vitro have shown that this compound exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL6, suggesting its potential utility in treating inflammatory diseases like arthritis or inflammatory bowel disease.
In addition to its anti-inflammatory properties, CAS No. 1792233885 has also been investigated for its antioxidant capabilities. Experimental data indicate that the compound can effectively scavenge free radicals, which are implicated in oxidative stress and cellular damage. This dual functionality—anti-inflammatory and antioxidant—positions this compound as a versatile candidate for therapeutic development.
Another area of active research is the exploration of pyrazole derivatives as modulators of key cellular pathways. For example, recent studies have examined the ability of 5-methylpyrazol4amine to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes. These findings underscore the compound's potential as a multi-target drug, capable of addressing multiple aspects of disease pathology simultaneously.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes and interactions of CAS No. 1792233885 with target proteins. These studies have revealed that the piperidine moiety plays a critical role in stabilizing interactions within the binding pocket, thereby enhancing the compound's bioactivity. Such computational approaches are increasingly being integrated into drug discovery pipelines to guide rational design and optimize lead compounds.
Despite its promising biological profile, further research is required to fully elucidate the mechanisms underlying 5-methylpyrazol4amine's activity and to assess its safety profile in preclinical models. Ongoing studies aim to evaluate the compound's pharmacokinetics, toxicity, and efficacy in animal models of inflammation and oxidative stress.
In conclusion, 5-methylpyrazol4amine (CAS No. 1792233885) represents a compelling candidate for further exploration in drug discovery. Its unique chemical structure, coupled with its demonstrated anti-inflammatory and antioxidant properties, positions it as a valuable tool for addressing unmet medical needs in inflammatory and oxidative stress-related disorders.
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